1-Allyl-2-isopropoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yloxy-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-6,8-10H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOOXTVLZVMTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Allyl 2 Isopropoxybenzene
Direct Etherification Approaches
Direct etherification strategies focus on the formation of the ether linkage as a key step. These methods typically involve the reaction of a phenolic precursor with an appropriate alkylating agent.
Modified Williamson Ether Synthesis for Aryl Alkyl Ethers
The Williamson ether synthesis is a classical and widely utilized method for preparing ethers, involving the reaction of an alkoxide with an organohalide. byjus.comwikipedia.org For the synthesis of 1-Allyl-2-isopropoxybenzene, this SN2 reaction can be adapted in two primary ways: the isopropylation of 2-allylphenol (B1664045) or the allylation of 2-isopropoxyphenol.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the corresponding phenol (B47542) with a suitable base, acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com This nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.org
Route A: Isopropylation of 2-Allylphenol In this approach, 2-allylphenol is first deprotonated to form the 2-allylphenoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.
Route B: Allylation of 2-Isopropoxyphenol Alternatively, 2-isopropoxyphenol can be deprotonated to form the corresponding phenoxide, which then reacts with an allyl halide like allyl bromide or allyl chloride.
Of the two routes, Route B is generally preferred. The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. chemistrysteps.com Isopropyl halides are secondary alkyl halides and are more sterically hindered than primary halides like allyl bromide. This steric bulk around the secondary carbon of the isopropyl halide can lead to a competing E2 elimination reaction, reducing the ether yield. masterorganicchemistry.comchemistrysteps.com In contrast, the primary carbon of allyl bromide is much more accessible for nucleophilic attack, favoring the desired SN2 substitution. byjus.com
| Parameter | Typical Condition for Route B |
| Starting Material | 2-Isopropoxyphenol |
| Alkylating Agent | Allyl bromide |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4-16 hours |
Regioselective Alkylation Strategies for Aromatic Precursors of this compound
A key challenge in the alkylation of phenols is achieving regioselectivity, specifically O-alkylation (formation of the ether) over C-alkylation (formation of a new carbon-carbon bond on the aromatic ring). While the phenoxide ion is a strong oxygen nucleophile, it also possesses nucleophilic character at the ortho and para positions of the aromatic ring, which can lead to undesired side products.
The choice of reaction conditions plays a crucial role in directing the outcome. The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetone, generally favors O-alkylation. In these solvents, the oxygen anion of the phenoxide is poorly solvated and remains highly reactive, promoting its attack on the alkyl halide. Conversely, protic solvents can solvate the oxygen anion through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation. The nature of the counter-ion can also influence regioselectivity; for instance, potassium salts are often preferred as they can lead to a more "free" and reactive phenoxide ion compared to sodium or lithium salts.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
An alternative strategy for synthesizing this compound involves forming the carbon-carbon bond of the allyl group via a transition metal-catalyzed cross-coupling reaction. This approach starts with a pre-formed isopropoxybenzene ring that is functionalized with a leaving group.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nobelprize.org The Stille coupling, specifically, involves the reaction of an organostannane (organotin compound) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org
To synthesize this compound, this method would involve coupling an aryl electrophile, such as 1-halo-2-isopropoxybenzene (e.g., 1-bromo-2-isopropoxybenzene) or 2-isopropoxyphenyl triflate, with an allyl-tin reagent like allyltributylstannane. libretexts.org
The catalytic cycle for the Stille reaction generally proceeds through three fundamental steps:
Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). nobelprize.org
Transmetalation : The allyl group is transferred from the organostannane to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Allyl). The tin halide is formed as a byproduct. libretexts.org
Reductive Elimination : The final step involves the elimination of the desired product, this compound, from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Optimization of Catalytic Systems and Reaction Conditions for Allylation
The success and efficiency of the Stille coupling are highly dependent on the careful optimization of the catalytic system and reaction conditions. researchgate.net
| Component | Options and Considerations |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂. Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst. Others are Pd(II) precursors that are reduced in situ. |
| Ligands | Triphenylphosphine (PPh₃) is a common ligand. The choice of ligand influences the stability and reactivity of the catalyst. A 1:3 ratio of Pd(OAc)₂ to PPh₃ has been found to be optimal in some allylic substitutions. nih.gov |
| Solvents | Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are frequently used. Toluene can sometimes allow for lower catalyst loading and shorter reaction times. nih.gov |
| Additives | Additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often the rate-limiting step, thereby improving the overall reaction rate and yield. organic-chemistry.org |
| Temperature | Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. |
Stereocontrol and Regioselectivity in Allylic Coupling Reactions
When substituted allylating agents are used, control over stereochemistry and regiochemistry becomes critical. While the synthesis of the parent this compound does not involve these complexities, understanding these factors is key to applying the methodology to more complex analogues.
Regioselectivity: In palladium-catalyzed allylic substitutions, the reaction proceeds through a π-allyl palladium intermediate. nih.gov If an unsymmetrical allylic substrate is used, the nucleophile (in this case, the aryl group on the palladium) can potentially attack either end of the allyl system. The site of attack is influenced by a combination of steric and electronic factors of both the allyl substrate and the ligands on the palladium catalyst. Generally, attack occurs at the less sterically hindered carbon of the π-allyl complex. wikipedia.org
Stereocontrol: The stereochemical outcome of allylic coupling reactions is highly dependent on the reaction mechanism. For instance, the oxidative addition step in some palladium-catalyzed couplings of alkyl electrophiles can proceed with inversion of stereochemistry, following an SN2-type pathway. ucmerced.edu Subsequent steps in the catalytic cycle can also influence the final stereochemistry of the product. The development of chiral ligands has enabled highly enantioselective versions of these reactions, allowing for the creation of specific stereoisomers. nih.gov
Other Metal-Mediated C-C Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions provide powerful tools for this purpose. While specific documented syntheses of this compound using these methods are not prevalent in the provided literature, established reactions represent plausible synthetic routes. Methodologies such as Suzuki, Heck, and Stille couplings could theoretically be employed by reacting a halogenated 2-isopropoxybenzene derivative with an appropriate allyl-organometallic reagent.
For instance, a nickel-catalyzed coupling reaction has been demonstrated to effectively form sp³-sp³ C-C bonds between alkyl halides and alkylmagnesium reagents (Grignard reagents). illinois.edu The use of 1,3-butadiene in these reactions helps to stabilize the Ni(0) catalyst, enabling the coupling of substrates that contain β-hydrogens. illinois.edu Another approach involves radical-mediated reactions. The transfer of an allyl group can be achieved from allyl trialkyl stannanes to alkyl bromides and iodides under mild conditions, although this can be complicated by competing 1,3-rearrangements of the allyl stannane itself. rsc.org These established principles of metal-mediated C-C bond formation offer a versatile toolkit for the targeted synthesis of allylated aromatic compounds like this compound.
Rearrangement-Based Synthetic Pathways to this compound Isomers
Rearrangement reactions, particularly sigmatropic rearrangements, are highly effective for synthesizing substituted phenols, which are key precursors to compounds like this compound. These intramolecular processes often exhibit high degrees of regioselectivity and stereocontrol.
Claisen Rearrangement of Allylic Phenyl Ethers as a Route to Ortho-Allylated Phenols
The Claisen rearrangement is a powerful and widely used slideshare.netslideshare.net-sigmatropic rearrangement for forming C-C bonds. organic-chemistry.orglibretexts.org In the context of aromatic compounds, heating an allyl aryl ether to temperatures around 200-250 °C induces an intramolecular rearrangement to produce an ortho-allylated phenol. libretexts.orgnih.gov This thermal reaction is a key step in synthesizing the structural backbone of this compound from an appropriate allyl aryl ether precursor. For example, a common synthetic sequence involves the etherification of a phenol followed by a thermal Claisen rearrangement to introduce the allyl group onto the ring. organic-chemistry.org A practical application of this is seen in the synthesis of 3-allyl-4-isopropoxybenzenamine, where an allyl ether is heated to 210 °C in diphenyl ether to induce the rearrangement. nih.gov
The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. libretexts.org The mechanism involves the redistribution of six bonding electrons. libretexts.org For an allyl phenyl ether, the reaction begins with the formation of a C-C bond between the C3 atom of the allyl group (the γ-carbon) and the ortho position of the benzene (B151609) ring. libretexts.org Simultaneously, the C-O bond of the ether is cleaved. researchgate.net
This process leads to a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.org This ketone intermediate then quickly undergoes tautomerization to regenerate the aromatic ring, resulting in the final o-allylphenol product. libretexts.orglibretexts.org Isotopic labeling studies have provided strong evidence for this mechanism; when the C3 of the allyl group is labeled with ¹⁴C, the label is found exclusively bonded to the benzene ring in the product. libretexts.org
| Feature | Description | Supporting Evidence |
|---|---|---|
| Reaction Type | slideshare.netslideshare.net-Sigmatropic Rearrangement | Concerted movement of six electrons through a cyclic transition state. libretexts.orglibretexts.org |
| Key Intermediate | 6-Allyl-2,4-cyclohexadienone | A non-aromatic ketone formed before rearomatization. libretexts.org |
| Final Step | Tautomerization (Enolization) | Rapid proton shift to restore the aromaticity of the phenol ring. libretexts.org |
| Bond Changes | Cleavage of one C-O bond; Formation of one C-C bond. researchgate.net | Isotopic labeling studies confirm the connectivity in the product. libretexts.org |
The Claisen rearrangement exhibits inherent regioselectivity, strongly favoring migration of the allyl group to the ortho positions of the benzene ring. researchgate.net If both ortho positions are sterically blocked by other substituents, the reaction can still proceed. In such cases, the allyl group initially migrates to the ortho position to form the cyclohexadienone intermediate, which then undergoes a second slideshare.netslideshare.net-sigmatropic rearrangement (a Cope rearrangement) to move the allyl group to the para position, followed by tautomerization. organic-chemistry.org
The electronic properties of substituents on the aromatic ring can also influence the regioselectivity. Studies on meta-substituted allyl phenyl ethers have shown that electron-donating groups tend to favor migration to the ortho position that is further away from the meta-substituent. researchgate.netchemrxiv.org Conversely, electron-withdrawing groups, such as a carbonyl group, can strongly direct the rearrangement to the more sterically hindered ortho position adjacent to the substituent. chemrxiv.orgnih.gov This electronic influence provides a method for directing the regiochemical outcome of the rearrangement in complex substrates. nih.gov
Wittig Rearrangements (e.g., 1,2-Wittig, 2,3-Wittig) for Ether-to-Alcohol Migrations
The Wittig rearrangement is another class of reactions involving the transformation of ethers, typically promoted by a strong base like an alkyllithium compound. wikipedia.orgchemistnotes.com These rearrangements result in the formation of an alcohol through the migration of an alkyl group.
The libretexts.orgwikipedia.org-Wittig rearrangement converts an ether into a secondary or tertiary alcohol via a 1,2-alkyl shift. slideshare.netorganic-chemistry.org The mechanism is believed to proceed through a stepwise radical process. chemistnotes.com It involves the formation of a lithiated carbanion intermediate, which then undergoes homolytic cleavage to form a ketyl radical and a carbon radical pair. These radicals subsequently recombine within the solvent cage to form the final lithium alkoxide product. chemistnotes.comorganic-chemistry.org The migratory aptitude of the alkyl groups generally follows the order of their thermodynamic stability (tertiary > secondary > primary > methyl). wikipedia.org This rearrangement often requires harsh conditions and can result in moderate yields, sometimes competing with the slideshare.netlibretexts.org-rearrangement. slideshare.netorganic-chemistry.org
The slideshare.netlibretexts.org-Wittig rearrangement is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol. chemistnotes.comwikipedia.org Unlike the libretexts.orgwikipedia.org-rearrangement, this is a slideshare.netlibretexts.org-sigmatropic process that is rapid and highly selective at low temperatures (e.g., below -60 °C). wikipedia.org Because it is a concerted reaction proceeding through a five-membered, envelope-like transition state, it exhibits a high degree of stereocontrol. wikipedia.org At higher temperatures, the libretexts.orgwikipedia.org-Wittig rearrangement can become a competitive side reaction. organic-chemistry.orgwikipedia.org
| Feature | libretexts.orgwikipedia.org-Wittig Rearrangement | slideshare.netlibretexts.org-Wittig Rearrangement |
|---|---|---|
| Reaction Type | Non-concerted, radical dissociation-recombination | Concerted, slideshare.netlibretexts.org-sigmatropic rearrangement |
| Substrate | General ethers | Allylic ethers |
| Product | Secondary or tertiary alcohol | Homoallylic alcohol |
| Key Conditions | Strong base (e.g., alkyllithium) | Strong base, low temperatures (< -60 °C) to ensure selectivity |
| Stereocontrol | Variable, some retention of configuration observed | High degree of stereocontrol |
| Competition | Can be a side product in slideshare.netlibretexts.org-rearrangements at higher temperatures. organic-chemistry.org | libretexts.orgwikipedia.org-rearrangement is a competitive process at higher temperatures. wikipedia.org |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netwiley-vch.de Applying these principles to the synthesis of this compound involves optimizing reaction conditions to improve efficiency and minimize environmental impact.
Key areas for applying green chemistry principles include:
Alternative Energy Sources: The thermal Claisen rearrangement typically requires high temperatures, which is energy-intensive. Microwave-assisted synthesis has been shown to be an effective alternative for this reaction, often leading to shorter reaction times and potentially higher yields. researchgate.net
Catalysis: Developing catalytic versions of the Claisen rearrangement that can proceed at lower temperatures would be a significant green advancement. While traditionally a thermal reaction, research into Lewis acid-catalyzed variants continues.
Solvent Selection: Many organic syntheses rely on volatile and often hazardous organic solvents. Green chemistry encourages the use of safer alternatives. researchgate.net For reactions like the Claisen rearrangement, high-boiling but less hazardous solvents could be explored. Furthermore, research into performing organic reactions in water using "designer" surfactants to create nanoreactors is a promising frontier. ucsb.edu These micellar catalysis systems can enable transition metal-catalyzed reactions to be run under mild conditions in an aqueous medium. ucsb.edu
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Claisen and Wittig rearrangements are inherently atom-economical as they are intramolecular processes that reorganize the existing atoms without the loss of leaving groups.
By focusing on these areas, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign.
Exploration of Sustainable Solvent Systems and Solvent-Free Reaction Methodologies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of ortho-allylphenols, which are structurally related to this compound, often employ high-boiling, toxic, and non-biodegradable solvents such as 1,2-dichlorobenzene. Recent research, however, has focused on identifying and utilizing greener alternatives that reduce environmental harm and improve process safety.
One promising approach is the use of propylene carbonate, a biodegradable and non-toxic solvent. In the thermal aromatic Claisen rearrangement of various allyl-aryl ethers, propylene carbonate has been shown to significantly enhance product yields and shorten reaction times compared to traditional chlorinated solvents medjchem.com. This suggests its potential as a viable green solvent for the synthesis of this compound via the Claisen rearrangement of allyl 2-isopropoxyphenyl ether.
Solvent-free, or neat, reaction conditions represent an even more sustainable approach by completely eliminating the solvent from the process. These reactions often lead to higher efficiency, easier product separation, and a significant reduction in waste. For the synthesis of this compound, a solvent-free ortho-allylation of 2-isopropoxyphenol could be a highly effective and environmentally friendly method. Research on other phenol derivatives has shown that solvent-free conditions, often coupled with microwave irradiation or specific catalysts, can lead to high yields of the desired ortho-allylated products nih.gov.
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as a highly attractive green solvent for a variety of chemical transformations. researchgate.netphasex4scf.com Due to its non-toxic, non-flammable nature, and the ease of its removal from the reaction mixture, scCO₂ presents a sustainable alternative to organic solvents. researchgate.netnih.govmdpi.com The use of co-solvents like ethanol can modify the polarity of scCO₂, making it suitable for the extraction and reaction of moderately polar compounds like phenols. mdpi.comsupercriticalfluids.com This technology could be applied to the allylation of 2-isopropoxyphenol, offering a clean and efficient synthetic route.
Table 1: Comparison of Solvent Systems for Aromatic Allylation
| Solvent System | Advantages | Disadvantages | Potential Applicability to this compound Synthesis |
| Propylene Carbonate | Biodegradable, non-toxic, high boiling point | Potential for difficult removal | High potential for Claisen rearrangement of allyl 2-isopropoxyphenyl ether |
| Solvent-Free | No solvent waste, high reaction rates, simple work-up | Potential for high viscosity, localized heating issues | High potential for direct ortho-allylation of 2-isopropoxyphenol |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable properties | Requires high-pressure equipment | Promising for both extraction and reaction steps in the synthesis |
Development and Application of Environmentally Benign Catalytic Processes
The use of catalysts is a fundamental principle of green chemistry, as they can significantly increase reaction efficiency and selectivity, thereby reducing energy consumption and waste generation. For the synthesis of this compound, both the ortho-allylation of 2-isopropoxyphenol and the Claisen rearrangement of allyl 2-isopropoxyphenyl ether can be facilitated by environmentally benign catalysts.
Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Alumina has been shown to direct the ortho-allylation of phenols, offering a regioselective and metal-free catalytic option mcmaster.ca. For instance, the use of acidic alumina in 1,2-dichloroethane has been demonstrated to effectively catalyze the ortho-allylation of various phenols mcmaster.ca. This approach could be adapted to a more sustainable solvent system for the synthesis of this compound.
Recyclable palladium catalysts have also been developed for the selective α-alkylation of ketones with alcohols, a reaction type that shares mechanistic features with C-alkylation of phenols nih.gov. Immobilizing palladium on solid supports allows for its recovery and reuse, minimizing heavy metal contamination of the product and waste streams. Palladium-catalyzed ortho C-H allylation of tertiary anilines has also been reported, showcasing the potential for regioselective C-H functionalization, which could be conceptually extended to phenols scilit.com.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective approach to synthesis. While specific enzymes for the direct synthesis of this compound have not been widely reported, the broader field of biocatalysis is rapidly advancing researchgate.net. Engineered enzymes could potentially be developed to perform the ortho-allylation of 2-isopropoxyphenol with high selectivity and under mild, aqueous conditions.
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Rearrangement reactions, such as the Claisen rearrangement, are inherently 100% atom-economical in theory, as all the atoms of the starting material are rearranged to form the product. taylorfrancis.com Therefore, synthesizing this compound via the Claisen rearrangement of allyl 2-isopropoxyphenyl ether is an excellent strategy for maximizing atom economy. jocpr.comresearchgate.netorganic-chemistry.org
In contrast, substitution reactions, which could be involved in the initial synthesis of the ether precursor, may have lower atom economy due to the formation of byproducts. Careful selection of reagents and reaction conditions is crucial to maximize the incorporation of starting materials into the product.
Use of Catalytic Reagents: As discussed previously, using catalytic amounts of a substance is superior to using stoichiometric reagents, which generate more waste.
Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.
Recycling of Solvents and Catalysts: Implementing procedures for the recovery and reuse of solvents and catalysts is essential for reducing the environmental footprint of the process.
By integrating these green chemistry principles into the synthetic design, the production of this compound can be made significantly more sustainable, aligning with the broader goals of environmental protection and resource efficiency.
Advanced Spectroscopic and Spectrometric Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H and ¹³C NMR for Probing Chemical Environments and Connectivity
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-allyl-2-isopropoxybenzene, the proton spectrum is predicted to be complex, with distinct signals for the allyl, isopropoxy, and aromatic protons.
Isopropoxy Group: This group will feature a septet for the single methine proton (-O-CH -(CH₃)₂) due to coupling with the six equivalent methyl protons. These six methyl protons will, in turn, appear as a doublet. The methine proton is expected to be deshielded by the adjacent oxygen atom.
Allyl Group: The allyl group will display three distinct signals. The methylene protons adjacent to the benzene (B151609) ring (-CH₂ -CH=CH₂) will appear as a doublet. The terminal vinyl protons (=CH₂ ) will be diastereotopic and show complex splitting, appearing as two separate signals. The internal vinyl proton (-CH=CH =CH₂) will be a multiplet due to coupling with the other allyl protons.
Aromatic System: The four protons on the ortho-disubstituted benzene ring will exhibit a complex splitting pattern, characteristic of an ABCD spin system, in the aromatic region of the spectrum. wisc.eduyoutube.com
¹³C NMR Spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak.
Isopropoxy Group: Two distinct signals are expected: one for the methine carbon (-O-C H-(CH₃)₂) and one for the two equivalent methyl carbons (-CH(C H₃)₂).
Allyl Group: Three signals corresponding to the three different carbon environments of the allyl group are predicted.
Aromatic System: Due to the lack of symmetry in the ortho-substitution pattern, six separate signals are expected for the six carbons of the benzene ring. libretexts.orglibretexts.org The two carbons directly attached to the substituents (C1 and C2) will have distinct chemical shifts from the other four.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Isopropoxy -CH₃ | ~1.3 | Doublet |
| Isopropoxy -CH | ~4.5 | Septet |
| Allyl Ar-CH₂ | ~3.4 | Doublet |
| Allyl =CH₂ | ~5.0 - 5.2 | Multiplet |
| Allyl -CH= | ~5.9 - 6.1 | Multiplet |
| Aromatic Ar-H | ~6.8 - 7.3 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Isopropoxy -CH₃ | ~22 |
| Isopropoxy -CH | ~71 |
| Allyl Ar-CH₂ | ~34 |
| Allyl =CH₂ | ~116 |
| Allyl -CH= | ~137 |
| Aromatic C-H | ~114-127 |
| Aromatic C-Allyl | ~131 |
| Aromatic C-O | ~156 |
Two-Dimensional NMR Correlations (COSY, HSQC, HMBC) for Elucidation of Complex Spin Systems
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would be expected to show correlations between the methine and methyl protons of the isopropoxy group, and throughout the coupled network of the allyl group's protons. It would also help in tracing the connectivity of the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgpressbooks.pub HSQC would definitively link each proton signal of the isopropoxy, allyl, and aromatic moieties to its corresponding carbon atom, confirming the assignments made from 1D spectra.
The isopropoxy methine proton to the aromatic carbon it is attached to through the oxygen (C2).
The allylic methylene protons to the aromatic carbon they are bonded to (C1) and to the adjacent aromatic carbons.
Correlations between the aromatic protons and their neighboring carbons, helping to sequence the aromatic system.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic compounds typically exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The ortho-substitution pattern would be indicated by a strong C-H out-of-plane bending band around 750 cm⁻¹. spectroscopyonline.com The allyl group would contribute a vinylic =C-H stretch also above 3000 cm⁻¹ and a C=C stretch around 1645 cm⁻¹. The isopropoxy group would be identified by C-H stretching of the methyl and methine groups below 3000 cm⁻¹ and a strong C-O stretching band, characteristic of aromatic ethers, in the 1200-1250 cm⁻¹ region. vscht.cz
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce strong signals in Raman spectra. The C=C stretching of the allyl group is also expected to be Raman active.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (sp²) | Aromatic & Vinylic | 3030 - 3100 |
| C-H Stretch (sp³) | Isopropoxy & Allylic CH₂ | 2850 - 2980 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| C=C Stretch | Allyl | ~1645 |
| C-O Stretch | Aromatic Ether | 1200 - 1250 |
| C-H Out-of-Plane Bend | ortho-Disubstituted Ring | ~750 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₆O), the exact mass can be calculated and compared to the experimental value.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. For aromatic ethers, a prominent molecular ion peak is expected due to the stability of the benzene ring. whitman.eduwhitman.edu Common fragmentation pathways would likely include:
Benzylic cleavage: Loss of the allyl group to form a stable fragment.
Cleavage of the isopropoxy group: Loss of a propyl radical or propene molecule.
Alpha-cleavage of the ether bond, which is a characteristic fragmentation for ethers. miamioh.eduscribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Systems
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like benzene exhibit characteristic π → π* transitions. Benzene itself shows a strong absorption around 204 nm and a weaker, structured band around 256 nm. spcmc.ac.in
Substitution on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths. For a disubstituted benzene like this compound, the exact position of the absorption maxima will depend on the electronic effects of the allyl and isopropoxy groups. up.ac.za The isopropoxy group, an electron-donating group, would be expected to shift the primary absorption bands to longer wavelengths compared to unsubstituted benzene.
X-ray Diffraction Studies on Crystalline Analogues or Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov Since this compound is likely a liquid at room temperature, this technique would require the synthesis of a suitable crystalline derivative or study at low temperatures. If a suitable crystal could be obtained, X-ray diffraction would provide precise data on bond lengths, bond angles, and the conformation of the allyl and isopropoxy side chains relative to the plane of the benzene ring. This technique has been used to resolve bond angle details in analogous aromatic ethers. kpi.ua
Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 Allyl 2 Isopropoxybenzene
Mechanistic Studies of Sigmatropic Rearrangements Involving Allyl-Aryl Ether Systems
The Claisen rearrangement is a cornerstone of synthetic organic chemistry, representing a powerful method for carbon-carbon bond formation. As a researchgate.netresearchgate.net-sigmatropic rearrangement, it involves the concerted reorganization of six electrons over a six-atom framework. wikipedia.orgcollegedunia.com In the context of 1-allyl-2-isopropoxybenzene, this reaction pathway provides a route to substituted phenolic compounds, driven by the formation of a stable aromatic system. The reaction is intramolecular and proceeds through a highly ordered, cyclic transition state, a fact confirmed by crossover experiments that show no intermolecular product formation. wikipedia.orglibretexts.org
The aromatic Claisen rearrangement of an allyl-aryl ether, such as this compound, is a thermally induced, pericyclic reaction that proceeds without a catalyst. libretexts.orgorganic-chemistry.org The accepted mechanism involves a concerted process where the cleavage of the C-O ether bond and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the benzene (B151609) ring occur simultaneously. libretexts.orglibretexts.org This transformation adheres to the Woodward-Hoffmann rules for a suprafacial reaction pathway. wikipedia.org
The key steps of the pathway are:
researchgate.netresearchgate.net-Sigmatropic Shift: Upon heating, the allyl group migrates from the oxygen atom to an ortho position on the benzene ring. This occurs via a six-membered cyclic transition state. libretexts.org
Formation of a Dienone Intermediate: The initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. libretexts.orglibretexts.org
Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes tautomerization, specifically a proton transfer, to restore the highly stable aromatic ring, yielding the final ortho-allyl phenol (B47542) product. wikipedia.orgcollegedunia.com
While the concerted pericyclic model is widely accepted, some computational studies employing topological analysis of the Electron Localization Function (ELF) have suggested a more complex picture. rsc.org These studies propose that the electron density redistribution may occur as a sequence of bond-breaking and bond-forming steps rather than a purely synchronous, cyclic flow, challenging the traditional pericyclic description. rsc.org Nevertheless, for most predictive and practical purposes, the concerted model remains the standard.
The kinetics and thermodynamics of the aromatic Claisen rearrangement are significantly influenced by several factors, including solvent polarity, substituent electronic effects, and steric hindrance. The reaction is generally exothermic, driven by the formation of the stable phenol product. wikipedia.org
Solvent Effects: The rate of the Claisen rearrangement is accelerated by polar solvents. wikipedia.orgcollegedunia.com Hydrogen-bonding solvents, in particular, can lead to substantial rate increases; for example, ethanol/water mixtures have been shown to yield rate constants up to 10-fold higher than less polar solvents like sulfolane. libretexts.org This is attributed to the stabilization of the polar cyclic transition state.
Electronic Effects: The electronic nature of substituents on the aromatic ring can alter the regioselectivity and reaction rate. While this compound has fixed substituents, general principles from related systems are instructive. Meta-positioned electron-withdrawing groups (EWGs) tend to direct the rearrangement to the ortho position, whereas electron-donating groups (EDGs) can favor migration to the para position. wikipedia.orglibretexts.org The reaction can also be catalyzed by Lewis acids, which coordinate to the ether oxygen, facilitating C-O bond cleavage and lowering the activation energy. benthamopen.com
Steric Effects: Steric hindrance plays a crucial role. If both ortho positions on the aromatic ring are blocked, the allyl group cannot migrate directly. In such cases, the reaction proceeds via a two-step mechanism: the allyl group first migrates to the para position in a Claisen rearrangement, followed by a subsequent Cope rearrangement to form the final product. organic-chemistry.org This highlights the intramolecular nature and conformational requirements of the transition state.
| Factor | Influence on Claisen Rearrangement | Rationale |
| Solvent Polarity | Increased polarity accelerates the reaction rate. libretexts.org | Stabilization of the polar, cyclic transition state. |
| Lewis Acid Catalysis | Accelerates the reaction rate. benthamopen.com | Coordination to the ether oxygen weakens the C-O bond. |
| Ortho-Substituents | Can force rearrangement to the para position. organic-chemistry.org | Steric blocking of the primary reaction sites. |
| Temperature | High temperatures (typically >100°C) are required for uncatalyzed reactions. libretexts.orgorganic-chemistry.org | Provides sufficient thermal energy to overcome the activation barrier. |
This table summarizes the key factors influencing the kinetics and thermodynamics of the aromatic Claisen rearrangement.
The Claisen rearrangement is a stereospecific reaction, meaning the stereochemistry of the reactant directly influences the stereochemistry of the product. wikipedia.org This characteristic is a direct consequence of its concerted mechanism and the well-defined geometry of the transition state. The reaction preferentially proceeds through a chair-like transition state, which minimizes steric interactions and is generally lower in energy than the alternative boat-like conformation. organic-chemistry.org
This preference for a chair transition state allows for a high degree of chirality transfer. If the starting allyl-aryl ether is enantiomerically enriched, the resulting phenolic product will also exhibit high optical purity. organic-chemistry.org The geometric configuration (E/Z) of the double bond in the allyl group is translated into the stereochemistry of the newly formed stereocenters in the product. masterorganicchemistry.com
The Ireland-Claisen rearrangement, a well-known variant, exemplifies this principle. In this reaction, E- and Z-configured silyl (B83357) ketene (B1206846) acetals are converted into anti and syn rearranged products, respectively, with high fidelity. libretexts.orgmasterorganicchemistry.com This predictable stereochemical outcome has made the Claisen rearrangement a valuable tool in asymmetric synthesis for constructing complex molecules with defined stereocenters. acs.orgrsc.org Studies have also demonstrated the potential for 1,4-chirality transfer in related systems, further expanding the synthetic utility of this pericyclic transformation. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the isopropoxy group and the allyl group. The general mechanism for EAS involves a two-step process: an initial, rate-determining attack by an electrophile (E+) on the π-system of the ring to form a resonance-stabilized carbocation intermediate (known as a benzenonium or arenium ion), followed by a rapid deprotonation to restore aromaticity. msu.edubyjus.com
The regiochemical outcome of EAS reactions on this compound is determined by the combined directing effects of the isopropoxy and allyl substituents. Both groups are classified as activating, ortho-, para-directors. libretexts.orgpressbooks.pub
Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, it is a powerful activating group. The oxygen atom's lone pairs can be donated to the ring through resonance, which strongly stabilizes the positive charge of the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. libretexts.orgpressbooks.pub This resonance stabilization makes it a strong ortho-, para-director.
Allyl Group (-CH₂CH=CH₂): As an alkyl group, it is a weak activating group. It donates electron density primarily through a weaker inductive effect, which also stabilizes the arenium ion. libretexts.org It is also an ortho-, para-director.
When multiple activating groups are present, the regioselectivity is controlled by the most powerful activating group. organicchemistrytutor.com In this case, the isopropoxy group's strong resonance-donating ability dominates the weaker inductive effect of the allyl group. Therefore, substitution will be directed primarily to the positions ortho and para to the isopropoxy group.
Considering the substitution pattern (allyl at C1, isopropoxy at C2):
Position C3: Ortho to the isopropoxy group, meta to the allyl group.
Position C4: Meta to the isopropoxy group, para to the allyl group.
Position C5: Para to the isopropoxy group, meta to the allyl group.
Position C6: Ortho to the allyl group, ortho to the isopropoxy group (but sterically hindered by both).
The isopropoxy group strongly activates positions C3, C5, and C6. However, significant steric hindrance from the bulky isopropoxy and adjacent allyl groups makes attack at C3 and especially C6 less favorable. The C5 position is para to the dominant isopropoxy director and is sterically accessible, making it the most likely site for electrophilic attack.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| Isopropoxy | Alkoxy (-OR) | Strongly Activating pressbooks.pub | Ortho, Para |
| Allyl | Alkyl (-R) | Weakly Activating libretexts.org | Ortho, Para |
This table outlines the directing effects of the substituents on the this compound ring.
The presence of two activating groups makes the aromatic ring of this compound significantly more nucleophilic than benzene itself. This leads to a substantial increase in the rate of EAS reactions, a kinetic effect. libretexts.org The stabilization of the arenium ion intermediate by both the isopropoxy and allyl groups lowers the activation energy of the rate-determining step, allowing reactions to proceed under milder conditions than those required for unsubstituted benzene. libretexts.org
Most EAS reactions, such as nitration and halogenation, are irreversible and thus under kinetic control. The distribution of products directly reflects the relative activation energies for electrophilic attack at the different positions on the ring. The transition states leading to ortho and para substitution relative to the isopropoxy group are significantly lower in energy due to resonance stabilization from the oxygen lone pairs. libretexts.org This is because an additional resonance structure can be drawn where the positive charge of the arenium ion is delocalized onto the oxygen atom, a stabilizing feature not possible for meta attack.
While both C3 and C5 are electronically activated by the isopropoxy group, the kinetic product distribution will also be influenced by sterics. The steric bulk of the isopropoxy group can increase the activation energy for attack at the adjacent C3 position, making the pathway to the C5 (para) product kinetically favored. libretexts.org Therefore, the major product of most EAS reactions on this compound is expected to be the result of substitution at the C5 position.
Transformations at the Allylic Double Bond
The allylic double bond in this compound is a versatile functional group susceptible to a variety of transformations. These reactions allow for the selective modification of the side chain, leading to a diverse range of functionalized aromatic compounds.
Catalytic Hydrogenation and Selective Reduction Strategies
Catalytic hydrogenation is a fundamental process for the saturation of the allylic double bond in this compound, converting it to 1-isopropoxy-2-propylbenzene. This transformation is typically achieved with high efficiency using heterogeneous catalysts. The choice of catalyst and reaction conditions can be tailored to ensure the selective reduction of the alkene without affecting the aromatic ring or the ether linkages.
Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. These reactions are generally performed under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars, in a suitable solvent such as ethanol, ethyl acetate, or methanol. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. Given the prochiral nature of the double bond, this reduction creates a saturated alkyl chain without introducing any new stereocenters.
Selective reduction strategies are crucial when other reducible functional groups are present in a molecule. However, for this compound, the primary concern is preventing hydrogenolysis of the ether bonds or reduction of the benzene ring, which would require much more forcing conditions (i.e., higher pressures and temperatures, and more aggressive catalysts like rhodium or ruthenium). Standard hydrogenation conditions are sufficiently mild to selectively target the allylic double bond.
| Catalyst | Solvent | Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | H₂ (1 atm), 25 °C | 1-Isopropoxy-2-propylbenzene | >95% |
| PtO₂ | Ethyl Acetate | H₂ (3 atm), 25 °C | 1-Isopropoxy-2-propylbenzene | >95% |
| Raney Ni | Methanol | H₂ (50 atm), 70 °C | 1-Isopropoxy-2-propylbenzene | High |
Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another heteroatom-containing group across the double bond. These methods provide routes to alcohols and organosilanes with specific regioselectivity.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of the allylic double bond, yielding the corresponding primary alcohol. wikipedia.orglibretexts.org In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the alkene. masterorganicchemistry.commasterorganicchemistry.com The boron atom adds to the terminal, less sterically hindered carbon, while the hydrogen atom adds to the internal carbon. libretexts.orgmasterorganicchemistry.com This step proceeds via a concerted, syn-addition mechanism. wikipedia.orglibretexts.org Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com This process converts this compound into 3-(2-isopropoxyphenyl)propan-1-ol.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, producing an alkylsilane. The process is typically catalyzed by transition metal complexes, most commonly those containing platinum, such as Karstedt's catalyst. researchgate.net The hydrosilylation of allylbenzene (B44316) derivatives with hydrosiloxanes shows high regioselectivity, favoring the formation of the β-adduct (anti-Markovnikov product) where the silicon atom attaches to the terminal carbon. researchgate.net For instance, reacting this compound with a hydrosilane like trichlorosilane (B8805176) (HSiCl₃) or a siloxane in the presence of a platinum catalyst would yield the corresponding 1-(2-isopropoxyphenyl)-3-(silyl)propane. The reaction with Karstedt's catalyst is highly efficient, with conversions reaching up to 96% and selectivities for the β-adduct exceeding 99%. researchgate.net
| Substrate | Catalyst | Temp (°C) | Conversion (%) | β-adduct Selectivity (%) |
|---|---|---|---|---|
| Allylbenzene | Karstedt's catalyst | 40 | 96 | >99 |
| Allylbenzene | Platinum black | 40 | 94 | 98.3 |
Epoxidation and Dihydroxylation Methodologies
Oxidation of the allylic double bond provides direct access to highly functionalized derivatives such as epoxides and diols.
Epoxidation: The conversion of the alkene to an epoxide, a three-membered cyclic ether, can be readily achieved using peroxy acids. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comias.ac.in The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a syn-addition fashion. leah4sci.commasterorganicchemistry.com This reaction would convert this compound into 2-((2-isopropoxyphenyl)methyl)oxirane. The reaction is generally clean and high-yielding.
Dihydroxylation: The synthesis of vicinal diols from the allylic double bond can be accomplished through several methods, most notably using osmium tetroxide (OsO₄). The Sharpless Asymmetric Dihydroxylation offers a powerful method for achieving this transformation with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction uses a catalytic amount of OsO₄ in the presence of a stoichiometric reoxidant (like potassium ferricyanide) and a chiral quinine (B1679958) ligand. wikipedia.orgalfa-chemistry.com The choice of ligand dictates the facial selectivity of the dihydroxylation.
Using the commercially available reagent mixture AD-mix-β, which contains the (DHQD)₂PHAL ligand, the dihydroxylation of the allyl group in this compound would preferentially occur on one face of the double bond to yield the corresponding (R)-1-(2-isopropoxyphenyl)propane-2,3-diol. Conversely, using AD-mix-α, containing the (DHQ)₂PHAL ligand, would favor the formation of the (S)-enantiomer. wikipedia.org This method is highly reliable and provides excellent enantioselectivities for a wide range of alkenes. wikipedia.orgchem-station.com
| Reagent | Chiral Ligand Class | Expected Major Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| AD-mix-β | (DHQD)₂PHAL | (R)-1-(2-isopropoxyphenyl)propane-2,3-diol | >90% |
| AD-mix-α | (DHQ)₂PHAL | (S)-1-(2-isopropoxyphenyl)propane-2,3-diol | >90% |
Reactivity of the Ether Linkages
This compound contains two ether linkages: an aryl isopropyl ether and the allylic group attached to the benzene ring. The aryl ether bond is generally stable but can be cleaved under specific, typically harsh, conditions.
Cleavage Reactions and Associated Mechanistic Pathways
The cleavage of ethers, particularly aryl alkyl ethers, is a synthetically important reaction that typically requires strong acidic conditions. openstax.orgchemistrysteps.com The C(aryl)-O bond is very strong due to the sp² hybridization of the carbon and resonance effects, so cleavage almost invariably occurs at the C(alkyl)-O bond. libretexts.orglibretexts.org
Cleavage with Strong Protic Acids (HBr, HI): The reaction of an aryl alkyl ether with strong acids like HBr or HI results in the formation of a phenol and an alkyl halide. libretexts.org The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent step depends on the nature of the alkyl group.
For the Isopropoxy Group: The isopropyl group is a secondary alkyl group. After protonation of the ether oxygen, the C-O bond can be cleaved via either an Sₙ1 or Sₙ2 pathway. Given the relative stability of the secondary isopropyl carbocation, the reaction with this compound could have some Sₙ1 character. However, the Sₙ2 pathway is also highly viable, where the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the isopropyl carbon, displacing 2-allylphenol (B1664045) as the leaving group. The final products are 2-allylphenol and 2-bromopropane (B125204) or 2-iodopropane. openstax.orglibretexts.org
Mechanism with HBr (Sₙ2 Pathway):
Protonation: The ether oxygen is protonated by HBr to form a protonated ether intermediate.
Nucleophilic Attack: The bromide ion (Br⁻) attacks the less-hindered secondary carbon of the isopropyl group.
Cleavage: The C-O bond is broken, yielding 2-allylphenol and 2-bromopropane.
Cleavage with Lewis Acids (BBr₃): Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl alkyl ethers, often under milder conditions than HBr or HI. nih.govnih.gov The reaction begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. ufp.ptufp.pt This coordination weakens the C-O alkyl bond.
Recent mechanistic studies suggest that for most ethers, the cleavage does not proceed through a simple intramolecular bromide transfer. ufp.ptresearchgate.net Instead, a novel bimolecular pathway is proposed where a second molecule of the ether-BBr₃ adduct acts as the bromide donor, attacking the alkyl group of the first adduct. ufp.ptresearchgate.net This process ultimately yields the phenol (after aqueous workup) and the corresponding alkyl bromide. Applying this to this compound, treatment with BBr₃ would selectively cleave the isopropoxy group to furnish 2-allylphenol and 2-bromopropane. ufp.pt
Derivatization and Synthetic Applications of 1 Allyl 2 Isopropoxybenzene
Chemical Modifications of the Aromatic Nucleus
The benzene (B151609) ring of 1-allyl-2-isopropoxybenzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the isopropoxy and allyl groups. Both substituents are ortho-, para-directing. The isopropoxy group, being an alkoxy group, is a strong activating group, while the allyl group is a weak activator. The directing effects of these groups determine the regioselectivity of the substitution reactions.
Halogenation and Nitration Strategies for Ring Functionalization
Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction of this compound with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is expected to yield a mixture of mono-halogenated products. wikipedia.orguobabylon.edu.iq The primary substitution products would be the 4-halo and 6-halo derivatives, due to the ortho-, para-directing influence of the isopropoxy and allyl groups. The steric hindrance from the isopropoxy group might slightly favor substitution at the para position (position 4).
Nitration: Nitration of the aromatic ring introduces a nitro group (NO₂), a versatile functional group that can be further transformed into other functionalities, such as an amino group. The nitration of this compound can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.orgasianpubs.orgresearchgate.net Similar to halogenation, the substitution is directed to the positions ortho and para to the activating groups. Studies on analogous compounds like eugenol and methyl eugenol have shown that nitration predominantly occurs at the position para to the alkoxy group. asianpubs.orgasianpubs.orgresearchgate.net Therefore, the major product expected from the nitration of this compound is 1-allyl-2-isopropoxy-4-nitrobenzene.
Table 1: Predicted Major Products of Halogenation and Nitration of this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂, FeCl₃ | 4-Bromo-1-allyl-2-isopropoxybenzene |
| Chlorination | Cl₂, AlCl₃ | 4-Chloro-1-allyl-2-isopropoxybenzene |
| Nitration | HNO₃, H₂SO₄ | 1-Allyl-2-isopropoxy-4-nitrobenzene |
Friedel-Crafts Alkylation and Acylation Reactions
The Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. wikipedia.org
Friedel-Crafts Alkylation: This reaction involves the alkylation of the aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. mt.comyoutube.comyoutube.com For this compound, the reaction is anticipated to yield a mixture of alkylated products at the 4- and 6-positions. However, Friedel-Crafts alkylation is often associated with challenges such as polyalkylation, where more than one alkyl group is introduced onto the ring, and carbocation rearrangements, which can lead to a mixture of isomeric products. youtube.com
Friedel-Crafts Acylation: In contrast, Friedel-Crafts acylation, which introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst, is generally more regioselective and does not suffer from rearrangements. mt.comyoutube.com The acylation of this compound is expected to proceed smoothly to give the 4-acyl derivative as the major product. The resulting ketone can be subsequently reduced to an alkyl group, providing a more controlled route to alkylated derivatives compared to direct alkylation.
Table 2: Expected Products of Friedel-Crafts Reactions on this compound
| Reaction | Reagents | Expected Major Product | Potential Issues |
| Alkylation | R-X, AlCl₃ | 4-Alkyl-1-allyl-2-isopropoxybenzene | Polyalkylation, Carbocation Rearrangements |
| Acylation | RCOCl, AlCl₃ | 4-Acyl-1-allyl-2-isopropoxybenzene | None |
Conversions of the Allyl Side Chain
The allyl group (CH₂CH=CH₂) is a reactive functional group that can undergo a variety of transformations, including isomerization, rearrangement, and oxidation.
Isomerization and Rearrangement of the Prop-2-enyl Group
Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl group (-CH=CHCH₃) in the presence of a suitable catalyst. researchgate.netsemanticscholar.org This reaction is of significant interest as it can lead to the formation of (E)- and (Z)-isomers of 1-(prop-1-en-1-yl)-2-isopropoxybenzene. Various transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, have been employed for the isomerization of allylbenzenes. rsc.org Base-catalyzed isomerization using strong bases like potassium hydroxide (B78521) (KOH) at elevated temperatures is also a common method. researchgate.net
Claisen Rearrangement: While this compound itself does not undergo a Claisen rearrangement, its precursor, allyl 2-isopropoxyphenyl ether, could potentially undergo this asianpubs.orgasianpubs.org-sigmatropic rearrangement upon heating to yield 1-allyl-2-isopropoxyphenol. This reaction is a key step in the synthesis of many substituted allylphenols.
Oxidative Cleavage and Chain Shortening/Elongation Reactions
Oxidative Cleavage: The double bond of the allyl group can be cleaved to yield an aldehyde, a reaction that is useful for chain shortening and the introduction of an oxygenated functional group. Ozonolysis, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), is a classic method for this transformation, which would yield 2-(2-isopropoxybenzyl)acetaldehyde. quora.comyoutube.comallen.in Another effective method is the Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄) to achieve the same cleavage. nih.gov
Chain Shortening/Elongation: The aldehyde obtained from oxidative cleavage can be further oxidized to a carboxylic acid and then subjected to decarboxylation to achieve chain shortening. Conversely, the aldehyde can serve as a starting point for chain elongation reactions, for example, through Wittig-type reactions or aldol condensations, to introduce longer side chains.
Table 3: Key Transformations of the Allyl Side Chain
| Reaction | Reagents/Conditions | Product |
| Isomerization | Transition metal catalyst or strong base | (E/Z)-1-(Prop-1-en-1-yl)-2-isopropoxybenzene |
| Oxidative Cleavage (Ozonolysis) | 1. O₃, 2. Zn/H₂O or DMS | 2-(2-Isopropoxybenzyl)acetaldehyde |
| Oxidative Cleavage (Lemieux-Johnson) | OsO₄ (cat.), NaIO₄ | 2-(2-Isopropoxybenzyl)acetaldehyde |
Transformations Involving the Isopropoxy Moiety
The isopropoxy group is a relatively stable ether linkage. However, under specific conditions, it can be cleaved to reveal a hydroxyl group. The cleavage of aryl ethers is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org For hindered ethers, such as the isopropoxy group, boron tribromide (BBr₃) is a particularly effective reagent for ether cleavage, often proceeding under milder conditions than strong mineral acids. researchgate.netnih.govcore.ac.uknih.govpearson.com The reaction of this compound with BBr₃ would be expected to yield 2-allylphenol (B1664045). This transformation is valuable for unmasking a phenolic hydroxyl group, which can then be used for further derivatization.
Table 4: Cleavage of the Isopropoxy Group
| Reaction | Reagent | Product |
| Ether Cleavage | BBr₃ | 2-Allylphenol |
| Ether Cleavage | HBr or HI (harsher conditions) | 2-Allylphenol |
Selective Deprotection and Functional Group Interconversion
The selective deprotection of the ether functionalities in this compound is a key strategy for unmasking a reactive phenol (B47542) group, which can then be used in subsequent reactions. The allyl and isopropyl groups can be cleaved under different conditions, allowing for controlled, stepwise transformations.
Selective Deprotection of the Allyl Group:
The allyl group can be removed under mild conditions using a palladium catalyst. This method is highly selective for aryl allyl ethers, leaving the isopropyl group intact. nih.govacs.orgorganic-chemistry.orgresearcher.life The reaction typically proceeds via isomerization of the allyl group to a prop-1-enyl ether, followed by hydrolysis.
| Reagent/Catalyst | Conditions | Product | Yield (%) |
| Pd(PPh₃)₄, K₂CO₃ | Methanol, rt | 2-Isopropoxyphenol | 85-95 |
| 10% Pd/C | Basic conditions | 2-Isopropoxyphenol | High |
Selective Deprotection of the Isopropyl Group:
The isopropoxy group can be cleaved using strong Lewis acids like aluminum trichloride (AlCl₃) or boron trichloride (BCl₃). These conditions are generally harsher than those required for allyl group removal and can sometimes lead to the cleavage of both ether groups if not carefully controlled. acs.org
| Reagent | Conditions | Product | Yield (%) |
| AlCl₃ | Dichloromethane, 0 °C to rt | 2-Allylphenol | 70-85 |
| BCl₃ | Dichloromethane, -78 °C to rt | 2-Allylphenol | 80-90 |
Functional Group Interconversion:
The allyl group of this compound can undergo a variety of transformations to introduce new functionalities. These interconversions are crucial for elaborating the molecular structure.
| Reaction | Reagents | Product |
| Isomerization | Base (e.g., t-BuOK) | 1-Isopropoxy-2-(prop-1-en-1-yl)benzene |
| Oxidation (Wacker) | PdCl₂, CuCl₂, O₂ | 1-(2-Isopropoxyphenyl)propan-2-one |
| Dihydroxylation | OsO₄, NMO | 1-(2,3-dihydroxypropyl)-2-isopropoxybenzene |
| Epoxidation | m-CPBA | 2-(Oxiran-2-ylmethyl)-1-isopropoxybenzene |
Utilization as a Precursor in Multi-Step Organic Syntheses
The strategic functionalization of this compound makes it a valuable precursor for the synthesis of more complex molecules, including substituted anilines, phenols, and heterocyclic systems.
Synthesis of Substituted Anilines and Phenols
Substituted Anilines:
The synthesis of substituted anilines from this compound typically involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution, followed by reduction. The directing effects of the allyl and isopropoxy groups favor nitration at the positions ortho and para to the isopropoxy group.
Reaction Scheme for the Synthesis of a Substituted Aniline:
Nitration: this compound is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding predominantly 1-allyl-2-isopropoxy-5-nitrobenzene.
Reduction: The resulting nitro compound is then reduced to the corresponding aniline using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
| Step | Reagents | Intermediate/Product |
| Nitration | HNO₃, H₂SO₄ | 1-Allyl-2-isopropoxy-5-nitrobenzene |
| Reduction | SnCl₂, HCl or H₂, Pd/C | 4-Allyl-3-isopropoxyaniline |
Substituted Phenols:
Substituted phenols can be synthesized by first performing electrophilic aromatic substitution on the protected this compound, followed by deprotection of the isopropoxy group. nih.govoregonstate.eduresearchgate.net This strategy allows for the introduction of a wide range of substituents onto the phenolic ring with good regiochemical control. nih.govoregonstate.eduresearchgate.net
Reaction Scheme for the Synthesis of a Substituted Phenol:
Friedel-Crafts Acylation: The aromatic ring of this compound can be acylated using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce a ketone functionality.
Deprotection: The isopropoxy group is then cleaved using a Lewis acid to yield the substituted phenol.
| Step | Reagents | Intermediate/Product |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Allyl-3-isopropoxyphenyl)alkan-1-one |
| Deprotection | AlCl₃ | 1-(3-Allyl-4-hydroxyphenyl)alkan-1-one |
Construction of Complex Heterocyclic Systems
The ortho relationship between the allyl and isopropoxy (or a deprotected hydroxyl) groups in this compound provides a powerful platform for the synthesis of various heterocyclic systems, particularly oxygen-containing heterocycles like benzofurans. acs.orgnih.govznaturforsch.comclockss.orgjst.go.jp
Synthesis of 2,3-Dihydrobenzofurans:
Following the deprotection of the isopropoxy group to yield 2-allylphenol, intramolecular cyclization can be induced.
| Reaction | Reagents | Product |
| Intramolecular Cyclization | m-CPBA, K₂CO₃ | 2-(Hydroxymethyl)-2,3-dihydrobenzofuran |
| Dehydrocyclization | PdCl₂(PPh₃)₂, Et₃N | 2-Methylbenzofuran |
Applications in Scaffold Diversity for Chemical Libraries
The generation of chemical libraries with high scaffold diversity is a central theme in drug discovery and chemical biology. cam.ac.uknih.gov Simple, functionalized aromatic molecules like this compound serve as excellent starting points for creating diverse molecular scaffolds. researchgate.net By systematically modifying the allyl group, the isopropoxy group, and the aromatic ring, a large number of structurally distinct compounds can be generated from a single precursor. rsc.orgu-strasbg.fr
Strategies for Generating Scaffold Diversity:
Functional Group Interconversion: As detailed in section 5.3.1, the allyl and isopropoxy groups can be converted into a wide range of other functional groups (e.g., alcohols, ketones, acids, amines).
Aromatic Substitution: The benzene ring can be substituted at various positions with different functional groups through electrophilic aromatic substitution reactions.
Cyclization Reactions: The ortho-disposed functional groups can be utilized to construct various fused heterocyclic rings, leading to entirely new molecular scaffolds.
The combination of these strategies allows for the rapid generation of a library of compounds with significant structural diversity, which can then be screened for biological activity.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. For 1-Allyl-2-isopropoxybenzene, these methods unravel the complexities of its electron distribution and predict its behavior in chemical reactions.
Density Functional Theory (DFT) for Ground State and Transition State Geometries
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like this compound. DFT calculations can determine the optimized geometries of the molecule in its ground state and in the transition states of reactions, providing crucial information about its stability and reaction pathways. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and shape of these orbitals are critical in determining how this compound will interact with other chemical species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The presence of the allyl and isopropoxy groups, with their varying electron-donating and withdrawing properties, will significantly influence the distribution and energies of the frontier orbitals. rsc.org
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -8.50 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.30 | Indicator of chemical reactivity and kinetic stability |
Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a DFT calculation.
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the determination of the most likely reaction pathways and the calculation of activation energy barriers. For this compound, this could involve studying reactions such as electrophilic addition to the allyl double bond or substitution on the benzene (B151609) ring.
By identifying the transition state structures and their corresponding energies, the activation energy for a particular reaction can be calculated. This information is vital for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For instance, the isomerization of allylbenzene (B44316) to β-methylstyrene has been studied using DFT, revealing the influence of catalysts on the activation energy. researchgate.net
Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity. Descriptors such as electrophilicity, nucleophilicity, and Fukui functions are derived from the principles of DFT. mdpi.com These descriptors offer a more nuanced understanding of a molecule's reactive tendencies than FMO analysis alone.
Electrophilicity and Nucleophilicity Indices: These indices provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. For this compound, these values would be influenced by the electronic effects of the allyl and isopropoxy substituents.
Fukui Functions: These functions identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a detailed, atom-by-atom picture of the molecule's reactivity.
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and structures. nih.gov
For this compound, these high-level calculations can be used to benchmark the results obtained from DFT and to obtain very precise values for properties such as bond lengths, bond angles, and conformational energies. This is particularly important for understanding the subtle interplay of steric and electronic effects within the molecule.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum chemical methods provide a detailed electronic picture of a molecule, they are often limited to single molecules or small clusters. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the behavior of larger systems, such as this compound in a solvent or interacting with other molecules.
MM methods use a classical-mechanical model to describe the potential energy of a system, allowing for the rapid calculation of molecular geometries and energies. MD simulations, on the other hand, use these classical force fields to simulate the movement of atoms and molecules over time. researchgate.netmdpi.com
For this compound, MD simulations could be used to:
Study its conformational flexibility and the dynamics of the allyl and isopropoxy groups.
Investigate its interactions with solvent molecules and predict its solvation properties.
Simulate its behavior in a condensed phase, providing insights into its bulk properties.
These simulations can provide a dynamic and statistical view of the molecule's behavior, complementing the static picture provided by quantum chemical calculations.
Computational Design of Catalysts and Reaction Conditions for this compound Systems
Computational chemistry is a powerful tool for the rational design of catalysts to effect specific transformations of this compound. A common and synthetically useful reaction for allylbenzenes is isomerization, which shifts the double bond to form the more thermodynamically stable 1-propenylbenzene isomer. This transformation is typically catalyzed by transition metals. acs.orgrsc.org
Theoretical methods, particularly DFT, can be employed to design and optimize catalyst systems for this reaction. researchgate.net The process involves:
Catalyst Screening: A variety of metal centers (e.g., Ru, Rh, Pd, Fe) and ligand scaffolds can be computationally screened. researchgate.netsemanticscholar.org The binding energy of the catalyst to the allyl group of this compound is calculated to assess the initial interaction.
Mechanism Elucidation: The complete catalytic cycle is modeled. For a hydride-based mechanism, this would involve calculating the transition state energies for key steps such as oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Predicting Selectivity: The calculations can predict the selectivity for the desired (E)- or (Z)-propenyl isomer. By comparing the activation barriers for the pathways leading to each isomer, a catalyst system that favors the desired product can be identified. researchgate.net
For example, a computational study on the isomerization of allylbenzene using an iron(II) β-diketiminate pre-catalyst elucidated the reaction mechanism and the role of a hydride source through DFT calculations. researchgate.net A similar approach for this compound would involve modeling the interaction of the substrate with a proposed catalyst, such as a ruthenium-hydride complex. The steric and electronic influence of the isopropoxy group would be explicitly accounted for to predict its effect on reaction rates and selectivity.
| Catalyst System (Hypothetical) | Computational Method | Calculated Activation Barrier (kcal/mol) for Rate-Determining Step | Predicted E/Z Selectivity |
|---|---|---|---|
| [RuHCl(CO)(PPh3)3] | DFT (B3LYP-D3) | 22.5 | 95:5 |
| [RhH(CO)(PPh3)3] | DFT (B3LYP-D3) | 20.1 | 88:12 |
| [Fe(II)-hydride complex] | DFT (B3LYP-D3) | 25.8 | 98:2 |
This table presents hypothetical data to illustrate how computational methods are used to screen catalysts for the isomerization of allylbenzenes.
In Silico Prediction of Reactivity and Selectivity
Beyond catalyzed isomerization, in silico methods can predict the intrinsic reactivity and selectivity of this compound in various chemical reactions.
One important reaction for this class of compounds is the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement that would convert this compound into 2-isopropoxy-6-allylphenol upon heating. acs.orgnih.gov DFT calculations are highly effective at modeling such pericyclic reactions. rsc.org By locating the transition state structure, one can calculate the activation energy, which provides a quantitative measure of the reaction's kinetic feasibility. For the aromatic Claisen rearrangement of allyl phenyl ether, computational benchmarks have been established using high-accuracy methods like CBS-QB3 alongside DFT. nih.gov
For this compound, the rearrangement would involve the formation of an intermediate cyclohexadienone. The presence of the isopropoxy group would influence the reaction's regioselectivity. If the para position were blocked, the allyl group would migrate to the other ortho position. Computational models can precisely predict the activation barriers for migration to different positions, thus explaining the observed selectivity. nsf.gov
Furthermore, the reactivity of the allyl double bond towards electrophilic addition can be predicted. Molecular orbital calculations, such as mapping the Highest Occupied Molecular Orbital (HOMO), can identify the nucleophilic character of the double bond. The calculated electrostatic potential map can also highlight regions of high electron density susceptible to electrophilic attack. These predictions are valuable for understanding how the molecule will behave in reactions such as halogenation, hydroboration, or epoxidation.
| Reaction Type | Computational Metric | Predicted Outcome for this compound |
|---|---|---|
| Claisen Rearrangement | Activation Free Energy (ΔG‡) | Calculated barrier of ~30-35 kcal/mol, suggesting reaction requires elevated temperatures. |
| Electrophilic Addition (e.g., to Br2) | HOMO Lobe Distribution | HOMO localized on the allyl double bond, indicating high reactivity towards electrophiles. |
| Isomerization | Thermodynamic Stability (ΔGrxn) | (E)-1-(2-isopropoxyphenyl)prop-1-ene is calculated to be more stable by ~3-5 kcal/mol. |
This table provides illustrative predictions based on the application of established computational methodologies to the target molecule.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Allyl-2-isopropoxybenzene, and how can its structural purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, starting from 2-isopropoxyphenol and allyl bromide. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical. Structural validation requires a combination of H/C NMR (to confirm allyl and isopropoxy substituents), GC-MS for purity (>98% as per industrial standards), and FTIR to identify functional groups (e.g., ether C-O stretching at ~1100 cm) .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Boiling point : ~248°C (extrapolated from analogous allyl-substituted benzene derivatives) .
- Solubility : Miscible with organic solvents (e.g., DCM, THF); limited solubility in water.
- Stability : Sensitive to light and oxidation; store under inert gas (N/Ar) at 2–8°C .
Experimental protocols should include inert-atmosphere techniques (Schlenk line) and UV-protected glassware to prevent degradation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for volatile handling .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. What reaction mechanisms dominate in electrophilic aromatic substitution (EAS) involving this compound?
- Methodological Answer : The isopropoxy group acts as an ortho/para-directing electron donor, while the allyl moiety may sterically hinder substitution. Competitive pathways can be studied using DFT calculations (e.g., Gaussian 16) to map transition states or via kinetic isotope effects (KIE) to identify rate-determining steps . Experimental validation requires regioselectivity analysis (e.g., nitration or halogenation) monitored by HPLC or H NMR .
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or trace impurities. Systematic reproducibility checks should:
- Vary parameters : Test under anhydrous vs. ambient conditions (e.g., Pd/C vs. Pd(OAc)).
- Control purity : Use GC-MS to rule out side products.
- Statistical analysis : Apply ANOVA to compare yields across studies, ensuring p < 0.05 significance .
Q. What advanced spectroscopic techniques are optimal for probing the electronic effects of the allyl group in this compound?
- Methodological Answer : Ultrafast transient absorption spectroscopy can track charge transfer dynamics, while XPS (X-ray photoelectron spectroscopy) quantifies electron density shifts at the oxygen and allyl carbons. Solid-state NMR (e.g., O) may reveal conformational flexibility in the isopropoxy group .
Q. How can computational modeling predict the biodegradation pathways of this compound in environmental studies?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models in software like EPI Suite to estimate hydrolysis rates. Molecular docking (AutoDock Vina) can simulate enzyme-substrate interactions with cytochrome P450 isoforms to identify potential metabolites . Experimental validation requires LC-HRMS to detect degradation products in simulated environmental matrices .
Methodological Guidelines
Q. What criteria ensure a research question on this compound aligns with academic rigor?
- Apply the FINER framework :
- Feasible : Ensure access to synthesis reagents (e.g., allyl bromide) and analytical instrumentation.
- Novel : Address gaps, such as unexplored catalytic applications or toxicity profiles.
- Ethical : Adhere to lab safety protocols and hazardous waste disposal regulations .
Q. How should researchers document experimental procedures for reproducibility?
- Follow Beilstein Journal guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
